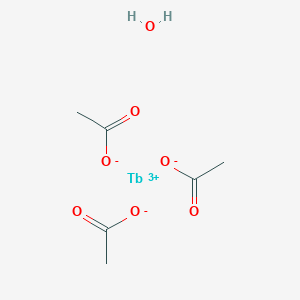

Terbium acetate hydrate

概要

説明

Terbium acetate hydrate is a chemical compound that serves as a precursor for the synthesis of terbium oxides, which are of interest due to their magnetic and luminescent properties. The compound is associated with the production of nanocrystalline powders and complexes that exhibit unique structural features and behaviors when subjected to various conditions such as thermal decomposition and coordination with other ligands .

Synthesis Analysis

The synthesis of terbium oxide from terbium acetate hydrate involves thermal decomposition. This process is typically carried out in air at different temperatures, leading to the formation of nanocrystalline powders. The thermal genesis of terbium oxide has been characterized by techniques such as TGA, DTA, and in situ electrical conductivity measurements, revealing a two-step decomposition pathway with the loss of water molecules followed by the breakdown of the acetate precursor into various intermediates, ultimately yielding Tb4O7 as the final product .

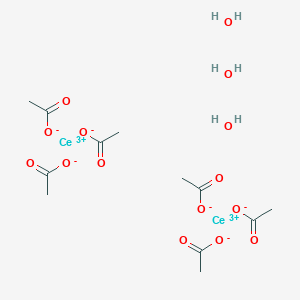

Molecular Structure Analysis

The molecular structure of terbium complexes derived from terbium acetate hydrate has been studied extensively. For instance, terbium(III) complexes with a tripodal ligand and a bidentate acetate ion exhibit a nonacoordinated capped-square-antiprismatic geometry. The coordination environment of the terbium ion is crucial in determining the magnetic and luminescent properties of these complexes .

Chemical Reactions Analysis

Terbium acetate hydrate participates in chemical reactions that lead to the formation of various terbium complexes. These reactions involve coordination with different ligands, such as a triimidazolyl tripod ligand and acetate, resulting in complexes that display interesting magnetic and luminescent properties. The formation of these complexes can be influenced by the choice of ligands and reaction conditions, which in turn affect the structural and photophysical properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of terbium oxide derived from terbium acetate hydrate have been investigated through various characterization techniques. The magnetic measurements of the nanocrystalline powders indicate antiferromagnetic ordering at low temperatures with specific Weiss constants. The effective value of total angular momentum per Tb ion in the paramagnetic state has also been determined. Additionally, the electrical conductivity of the calcination products is enhanced by the Tb3+–Tb4+ redox couple. The luminescent properties of terbium complexes are characterized by sharp emission bands corresponding to f-f transitions, which are sensitive to the surrounding ligand environment .

科学的研究の応用

Photovoltaic Efficiency Enhancement

Terbium acetate hydrate (TAH) doped in poly methyl methacrylate (PMMA) is synthesized using the solvent evaporation method. This composite material shows potential in enhancing photovoltaic efficiency of solar cells by converting ultraviolet light to visible light. The doping of TAH in PMMA significantly increases the total radiant and luminous fluxes, demonstrating its utility as an ultraviolet→visible conversion layer in solar cells (Qi et al., 2015).

Fluorescence Detection in High-Performance Liquid Chromatography

TAH is utilized in a fluorescence detection system for high-performance liquid chromatography. It's used in post-column derivatization for the determination of catecholamines like norepinephrine, epinephrine, and dopamine. The sensitivity and rapidity of this method make it an effective tool for analyzing these compounds in urine samples (Fotopoulou & Ioannou, 2002).

Sensor Applications

A terbium(III)-selective sensor, using TAH as a component, shows high selectivity and sensitivity. This electrode can be used in various environmental and medicinal applications, demonstrating its versatility and effectiveness in detecting terbium ions in different samples (Gupta et al., 2008).

Magnetic Drug Carriers

TAH-modified magnetic drug carriers show promise in targeted anticancer radiotherapy and imaging techniques. The synthesis of these carriers involves the integration of terbium ions with iron oxide nanoparticles, extending their potential applications in biomedicine (Nieciecka et al., 2022).

Optical Device Applications

Novel terbium complexes involving TAH show potential in the development of optical devices. These complexes, when used in organic electroluminescent (EL) devices, exhibit bright and efficient luminescence, indicating their usefulness in advanced lighting and display technologies (Zheng et al., 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

terbium(3+);triacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVJHPGFMTTMB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597397 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium acetate hydrate | |

CAS RN |

16922-07-9 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

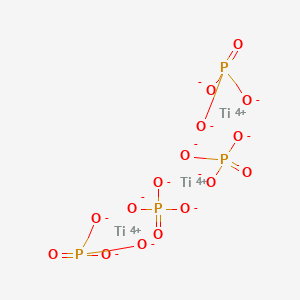

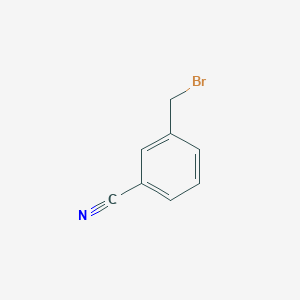

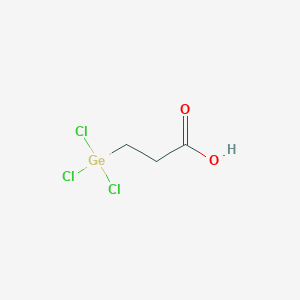

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

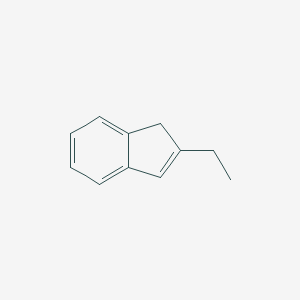

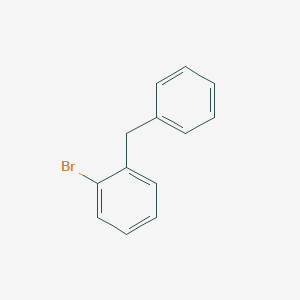

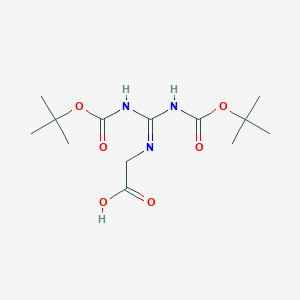

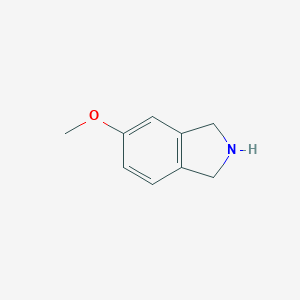

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)

![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)